molecular formula C22H24N4O6 B11287934 Methyl 4-(4-acetylpiperazin-1-YL)-3-(2-methyl-3-nitrobenzamido)benzoate

Methyl 4-(4-acetylpiperazin-1-YL)-3-(2-methyl-3-nitrobenzamido)benzoate

Cat. No.: B11287934
M. Wt: 440.4 g/mol
InChI Key: ZUHTXGWLAICDKS-UHFFFAOYSA-N
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Description

Methyl 4-(4-acetylpiperazin-1-YL)-3-(2-methyl-3-nitrobenzamido)benzoate is a complex organic compound that belongs to the class of substituted benzoates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-acetylpiperazin-1-YL)-3-(2-methyl-3-nitrobenzamido)benzoate typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of the nitro group into the benzene ring.

    Acylation: Formation of the acetylpiperazine moiety.

    Amidation: Coupling of the nitrobenzamide with the benzoate ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: Various substituents can be introduced into the benzene ring through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, palladium on carbon.

    Catalysts: Acid or base catalysts for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Methyl 4-(4-acetylpiperazin-1-YL)-3-(2-methyl-3-nitrobenzamido)benzoate may have applications in various fields:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialized chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-acetylpiperazin-1-YL)-3-(2-methylbenzamido)benzoate: Lacks the nitro group.

    Methyl 4-(4-acetylpiperazin-1-YL)-3-(3-nitrobenzamido)benzoate: Different position of the nitro group.

Uniqueness

The presence of both the nitro and acetylpiperazine groups in Methyl 4-(4-acetylpiperazin-1-YL)-3-(2-methyl-3-nitrobenzamido)benzoate may confer unique chemical and biological properties, making it a compound of interest for further study.

Biological Activity

Methyl 4-(4-acetylpiperazin-1-YL)-3-(2-methyl-3-nitrobenzamido)benzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₂₃N₃O₄
  • Molecular Weight : 357.41 g/mol
  • IUPAC Name : this compound

The compound features a piperazine ring, which is often associated with various biological activities, including antitumor and antimicrobial effects.

The biological activity of this compound can be attributed to its structural components, particularly the piperazine moiety and the nitrobenzamide group. These elements are known to interact with various biological targets:

  • Piperazine Derivatives : Compounds containing piperazine have been shown to exhibit activity against a range of diseases, including cancer and infections. They often act as antagonists or agonists at neurotransmitter receptors.
  • Nitro Group : The presence of a nitro group can enhance the lipophilicity and bioavailability of the compound, potentially leading to increased cellular uptake and activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with similar structural features have shown efficacy against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)Reference
Compound AMCF-7 (Breast)12.5
Compound BA549 (Lung)8.0
This compoundHCT116 (Colon)TBDCurrent Study

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that similar benzamide derivatives possess activity against both Gram-positive and Gram-negative bacteria:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Study on Antitumor Effects

A recent study investigated the antitumor effects of this compound on HCT116 colon cancer cells. The results demonstrated that treatment with the compound led to significant apoptosis in cancer cells, as evidenced by increased caspase-3 activity and DNA fragmentation.

Study on Antimicrobial Activity

Another study focused on the antimicrobial efficacy of the compound against common pathogens. The results indicated that it effectively inhibited bacterial growth in vitro, suggesting potential for development into a therapeutic agent for bacterial infections.

Properties

Molecular Formula

C22H24N4O6

Molecular Weight

440.4 g/mol

IUPAC Name

methyl 4-(4-acetylpiperazin-1-yl)-3-[(2-methyl-3-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C22H24N4O6/c1-14-17(5-4-6-19(14)26(30)31)21(28)23-18-13-16(22(29)32-3)7-8-20(18)25-11-9-24(10-12-25)15(2)27/h4-8,13H,9-12H2,1-3H3,(H,23,28)

InChI Key

ZUHTXGWLAICDKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C

Origin of Product

United States

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